1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 20737-84-2
VCID: VC3373501
InChI: InChI=1S/C12H15N3.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8,13H2,1-2H3;1H
SMILES: CC1=C(C(=NN1CC2=CC=CC=C2)C)N.Cl
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

CAS No.: 20737-84-2

Cat. No.: VC3373501

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride - 20737-84-2

Specification

CAS No. 20737-84-2
Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
IUPAC Name 1-benzyl-3,5-dimethylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C12H15N3.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8,13H2,1-2H3;1H
Standard InChI Key XRFWOWWNONAYDQ-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=CC=CC=C2)C)N.Cl
Canonical SMILES CC1=C(C(=NN1CC2=CC=CC=C2)C)N.Cl

Introduction

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the class of pyrazolamines. It is characterized by the presence of a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its diverse biological activities and applications.

Synonyms and Identifiers

IdentifierValue
CAS Number20737-84-2
PubChem CID50944200
InChIInChI=1S/C12H15N3.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8,13H2,1-2H3;1H
InChIKeyXRFWOWWNONAYDQ-UHFFFAOYSA-N
SMILESCC1=C(C(=NN1CC2=CC=CC=C2)C)N.Cl

Chemical Reactions

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents for these reactions include:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions using alkyl halides or amines in the presence of a base.

Biological Activities and Applications

Pyrazolamines, including 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, exhibit a broad range of biological activities:

  • Antibacterial, Antimycobacterial, Anti-inflammatory, Antitumor, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, and Antifungal Activities.

Research Applications

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Studied for antimicrobial and antifungal properties.

  • Medicine: Explored for the development of pharmaceuticals in treating various diseases.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Synthesis Methods

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazol-4-amine with benzyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically occurs in organic solvents like dichloromethane or ethanol.

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